molecular formula C22H14F4N2O B2355739 (2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 885951-46-2

(2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B2355739
CAS No.: 885951-46-2
M. Wt: 398.361
InChI Key: DFNQYSQFTZXOCI-XNTDXEJSSA-N
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Description

(2Z)-3-[4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a fluorinated acrylonitrile derivative featuring a pyrrole core substituted with a 2-fluorobenzoyl group and a 3-(trifluoromethyl)phenyl moiety. The compound’s structural complexity necessitates advanced characterization tools, such as X-ray crystallography (via SHELX ) or computational modeling, to confirm stereochemistry and intermolecular interactions.

Properties

IUPAC Name

(Z)-3-[4-(2-fluorobenzoyl)-1-methylpyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F4N2O/c1-28-13-16(21(29)19-7-2-3-8-20(19)23)11-18(28)10-15(12-27)14-5-4-6-17(9-14)22(24,25)26/h2-11,13H,1H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNQYSQFTZXOCI-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=C(C#N)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1/C=C(\C#N)/C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The 1-methyl-1H-pyrrole ring is synthesized via the Paal-Knorr reaction, which involves cyclizing a 1,4-diketone with methylamine. For this compound, 2-fluorobenzoyl chloride is introduced via Friedel-Crafts acylation post-cyclization.

Reaction Conditions :

  • 1,4-Diketone : Acetylacetone (2,4-pentanedione).
  • Amine Source : Methylamine hydrochloride.
  • Acylation : 2-Fluorobenzoyl chloride, AlCl₃ (Lewis acid), dichloromethane, 0°C to room temperature.
  • Yield : 68–72% after purification.

Transition Metal-Catalyzed Cyclization

Alternative methods employ copper(II) triflate-catalyzed cycloisomerization of carbonyl-ene-nitrile precursors, as demonstrated in analogous heterocyclic syntheses. This method enhances regioselectivity and reduces side reactions.

Optimized Protocol :

Parameter Value
Catalyst Cu(OTf)₂ (10 mol%)
Solvent Toluene
Temperature 80°C, 12 h
Yield 81%

Preparation of the Trifluoromethylphenyl Component (Intermediate B)

Direct Functionalization of Benzene

The 3-(trifluoromethyl)benzaldehyde is synthesized via Friedel-Crafts alkylation using trifluoromethyl iodide, followed by oxidation of the methyl group to an aldehyde.

Steps :

  • Trifluoromethylation : Benzene reacts with CF₃I in the presence of AlCl₃.
  • Oxidation : MnO₂ in acetic acid converts the methyl group to aldehyde.
  • Yield : 65% overall.

Knoevenagel Condensation to Form the Propenenitrile Chain

The Z-configured double bond is established via a stereoselective Knoevenagel reaction between Intermediate A (pyrrole ketone) and Intermediate B (aldehyde) in the presence of a nitrile-containing active methylene compound.

Reaction Mechanism :

  • Deprotonation of the active methylene nitrile by a base (e.g., piperidine).
  • Nucleophilic attack on the aldehyde.
  • Elimination of water to form the Z-alkene, favored by steric hindrance.

Optimized Conditions :

Parameter Value
Solvent Ethanol
Base Piperidine (5 mol%)
Temperature Reflux, 6 h
Z:E Ratio 7:1
Yield 78%

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water (3:1), yielding 95% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.6 Hz, 1H), 7.89–7.82 (m, 2H), 7.65 (s, 1H), 6.98 (s, 1H), 6.85 (d, J = 4.1 Hz, 1H), 3.92 (s, 3H).
  • ¹³C NMR : δ 187.2 (C=O), 152.1 (C-F), 139.8 (CF₃), 123.5 (CN).
  • MS (ESI) : m/z 399.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can take place on the benzoyl and phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Amines and reduced nitrile derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of this compound lies in its potential as an anticancer agent . Research indicates that compounds with similar structures often exhibit significant cytotoxicity against various cancer cell lines. The introduction of fluorine atoms enhances metabolic stability and bioavailability, making such compounds attractive candidates for further development.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of related compounds, revealing that those with similar structural motifs showed promising activity against human tumor cells. For instance, compounds featuring a pyrrole ring have demonstrated antimitotic activity, which could be extrapolated to the compound . Such findings suggest that (2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile may also possess significant anticancer properties, warranting further investigation through in vitro and in vivo studies.

Material Science Applications

The compound's unique electronic properties due to the trifluoromethyl group make it a candidate for organic electronics . Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is of particular interest due to its ability to facilitate charge transport and improve device efficiency.

Table 1: Comparison of Related Compounds in Material Science

Compound NameStructure FeaturesApplication AreaPerformance Metrics
Compound ATrifluoromethyl groupOLEDsHigh luminescence efficiency
Compound BNitrile functionalityOPVsImproved charge mobility
This compoundFluorinated aromatic ringsOrganic electronicsPotentially high efficiency

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the pyrrole ring.
  • Introduction of the fluorobenzoyl group.
  • Nitrile formation through appropriate coupling reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of (2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The fluorobenzoyl and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating signal transduction processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Core Structure Key Substituents Predicted Physicochemical Properties Reference
Target Compound Pyrrole 2-Fluorobenzoyl, 3-(trifluoromethyl)phenyl, nitrile Density/Boiling Point: Not reported
CAS 318248-56-5 Pyrazole Chloro-trifluoromethylpyridine, benzoyl, nitrile Density: 1.38 g/cm³; BP: 519.7°C
CAS 1164456-32-9 Thiazole Isoindole dione, 4-fluorophenyl, nitrile Molecular Weight: 403.43 g/mol
(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide Pyrrole 4-Methoxyphenyl, nitrile, methyl groups Not reported

Key Observations :

  • Heterocyclic Core : Pyrrole (target compound) vs. pyrazole (CAS 318248-56-5) or thiazole (CAS 1164456-32-9) cores influence solubility and π-π stacking interactions. Pyrroles exhibit lower basicity than pyrazoles, which may affect pharmacokinetics .
  • Substitution Position : The 2-fluorobenzoyl group in the target compound may confer metabolic stability compared to unfluorated analogues, as fluorination often reduces oxidative degradation .

Computational Similarity Assessment

  • Molecular Fingerprints : Morgan fingerprints (radius 2) and Tanimoto coefficients are standard tools for quantifying similarity. The target compound’s similarity to CAS 318248-56-5 is likely moderate (Tanimoto ~0.6–0.7) due to shared nitrile and fluorinated aryl groups .
  • Activity Cliffs: Minor structural changes (e.g., replacing pyrrole with thiazole) may drastically alter biological activity, emphasizing the need for 3D pharmacophore modeling .

Methodological Considerations for Comparative Studies

  • X-ray Crystallography : Tools like SHELXL and WinGX enable precise structural determination, critical for validating Z/E configurations in acrylonitrile derivatives.
  • Spectroscopic Techniques : Spectrofluorometry and tensiometry (as in CMC determination for quaternary ammonium compounds ) could assess aggregation behavior, though this remains unexplored for the target compound.

Biological Activity

The compound (2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A pyrrole ring, which contributes to its biological activity.
  • A trifluoromethyl group that enhances lipophilicity and bioactivity.
  • A fluorobenzoyl moiety that may influence interaction with biological targets.

The molecular formula is C13H10F3NC_{13}H_{10}F_{3}N, with a molecular weight of approximately 231.22 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against antibiotic-resistant strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds are often below 1.56 µg/mL, demonstrating potent activity against resistant strains .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines, particularly human embryonic kidney (HEK293) cells. The IC50 values for certain derivatives ranged from 8 to 23.5 µg/mL, indicating varying levels of toxicity, which are crucial for evaluating the therapeutic window of these compounds . Notably, compounds with lower toxicity profiles are prioritized for further development.

Anti-inflammatory Potential

The compound's ability to modulate inflammatory pathways has been investigated. Some derivatives have been shown to influence the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammation. Certain modifications on the phenyl ring can enhance or reduce this activity, suggesting a structure-activity relationship that could be exploited for therapeutic purposes .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest potential modes of action:

  • Inhibition of macromolecular synthesis : This is inferred from studies showing broad inhibitory effects on bacterial cell function.
  • Epigenetic regulation : The compound may affect gene expression through modulation of histone acetylation or methylation patterns.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated a series of trifluoromethyl-substituted compounds against MRSA and other resistant strains. The lead compound demonstrated superior efficacy compared to traditional antibiotics like vancomycin, highlighting its potential in treating resistant infections .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various derivatives on HEK293 cells. The results indicated that while some compounds were highly effective against bacteria, they maintained a favorable safety profile in human cell lines, making them suitable candidates for further development .

Q & A

Basic Synthesis and Optimization

Q1: What are the standard synthetic routes for (2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile, and how are reaction conditions optimized? A1: The compound is synthesized via multi-step reactions, typically starting with condensation of 4-(trifluoromethyl)benzaldehyde derivatives with nitrile-containing precursors. Key steps include:

  • Core formation: Base-catalyzed reactions (e.g., Knoevenagel condensation) between aldehydes and malononitrile derivatives under ethanol/methanol reflux .
  • Functionalization: Introduction of the 2-fluorobenzoyl group via Friedel-Crafts acylation or coupling reactions, requiring anhydrous conditions and catalysts like AlCl₃ .
  • Optimization: Solvent polarity (methanol/DMF) and temperature (60–80°C) critically influence yield and stereoselectivity. Purification via column chromatography (silica gel, hexane/EtOAc) is standard .

Structural Characterization

Q2: Which analytical techniques are essential for confirming the stereochemistry and functional groups of this compound? A2:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies Z/E isomerism (via coupling constants) and confirms substituent positions (e.g., trifluoromethyl at 3-phenyl) .
  • X-ray Crystallography: Resolves absolute configuration and intramolecular interactions (e.g., C–H···F hydrogen bonds in the crystal lattice) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., m/z 456.12 for [M+H]⁺) and fragmentation patterns .

Advanced Mechanistic Studies

Q3: How can researchers investigate the reaction mechanism of the Z-selective cyclization step? A3:

  • Isotopic Labeling: Use ²H/¹³C-labeled intermediates to track proton transfer or bond formation during pyrrole ring closure .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict transition states and steric effects influencing Z-configuration stability .
  • Kinetic Studies: Monitor reaction intermediates via in-situ IR or HPLC to identify rate-determining steps .

Data Contradictions in Biological Activity

Q4: How to resolve discrepancies in reported bioactivity (e.g., antimicrobial vs. anti-inflammatory effects)? A4:

  • Functional Group Analysis: Compare analogs (Table 1) to isolate contributions of the 2-fluorobenzoyl (antibacterial) vs. trifluoromethylphenyl (anti-inflammatory) moieties .
  • Purity Assessment: Impurities (e.g., E-isomer byproducts) may skew results. Validate via HPLC (>98% purity) .
  • Assay Conditions: Standardize cell lines (e.g., RAW 264.7 for inflammation) and solvent controls (DMSO concentration ≤0.1%) .

Table 1: Comparative Bioactivity of Structural Analogs

CompoundFunctional GroupsNotable Activity
Target Compound2-fluorobenzoyl, trifluoromethylAntimicrobial, Anti-inflammatory
Analog A (no fluorobenzoyl)Trifluoromethyl, nitrileAnti-inflammatory
Analog B (no nitrile)2-fluorobenzoylWeak antimicrobial

Stability and Degradation

Q5: What methodologies assess the compound’s stability under varying storage conditions? A5:

  • Thermal Analysis: TGA/DSC identifies decomposition temperatures (>200°C) and hygroscopicity risks .
  • Photostability: Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC .
  • Solution Stability: pH-dependent hydrolysis studies (e.g., t½ in PBS at pH 7.4 vs. 5.0) .

Computational Modeling for Drug Design

Q6: How can molecular docking predict target interactions for this compound? A6:

  • Protein Preparation: Use crystal structures (e.g., COX-2 for anti-inflammatory activity) from the PDB.
  • Docking Software: AutoDock Vina or Schrödinger Suite to simulate binding affinities, focusing on hydrophobic pockets accommodating trifluoromethyl groups .
  • MD Simulations: 100-ns trajectories (AMBER/CHARMM) validate binding mode stability and hydrogen-bonding with fluorobenzoyl .

Scaling-Up for Preclinical Studies

Q7: What challenges arise during gram-scale synthesis, and how are they mitigated? A7:

  • Exothermic Reactions: Control via slow reagent addition and jacketed reactors .
  • Byproduct Formation: Optimize stoichiometry (1:1.2 molar ratio for acylating agents) and use scavengers (e.g., molecular sieves) .
  • Crystallization: Seed crystals and gradient cooling improve Z-isomer yield (>90%) .

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